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Compound of Interest

Compound Name: 2,2-Dibromobutanedioic acid

CAS No.: 101349-74-0

Cat. No.: B14128486

Get Quote

Executive Summary
Product: 2,2-Dibromobutanedioic acid (2,2-Dibromosuccinic acid) Primary Application:

Metabolic inhibition studies, kinetic isotope effect analysis, and synthetic intermediate

validation.[1] Analytical Challenge: Differentiating the geminal 2,2-dibromo isomer from its

vicinal (2,3-dibromo) regioisomer and the non-halogenated parent succinic acid.

This guide provides a technical breakdown of the mass spectrometry (MS) behavior of 2,2-
dibromobutanedioic acid. Unlike standard datasheets, we focus on the mechanistic

fragmentation pathways in negative electrospray ionization (ESI-) mode, providing the logic

required to validate its presence in complex mixtures.

Theoretical Framework: The Halogen Signature
Before analyzing fragmentation, the presence of 2,2-dibromobutanedioic acid is confirmed by

its isotopic envelope. Bromine naturally exists as

and
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in an approximate 1:1 ratio.[1]

Isotopic Envelope Comparison
Compound Formula

Isotope Pattern (M :
M+2 : M+4)

Visual Description

Succinic Acid 100 : 4.4 : 0.8
Single dominant peak

(M).[1][2]

Bromosuccinic Acid 100 : 98 : 0
1:1 Doublet (Twin

peaks).[1]

2,2-Dibromosuccinic

Acid
51 : 100 : 49 1:2:1 Triplet.

Expert Insight: The 1:2:1 triplet at

273, 275, and 277 (in negative mode) is the primary filter. If you do not see this "tent" shape,
the molecule does not contain two bromine atoms.[1]

Comparative Fragmentation Analysis (ESI- Mode)
In negative ion mode (ESI-), dicarboxylic acids readily deprotonate to form

.[1] The fragmentation is driven by decarboxylation and dehydrohalogenation.[1]

The Differentiating Factor: Regiochemistry
While both 2,2- and 2,3-isomers share the same mass, their fragmentation kinetics differ due to

the position of the bromine atoms.

A. 2,2-Dibromobutanedioic Acid (Geminal)[1]
Precursor:

(

272.8, 274.8, 276.8)

Primary Pathway (Decarboxylation): Loss of

(44 Da).[1]
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Mechanism:[3][4] The gem-dibromo group stabilizes the negative charge less effectively

than a conjugated system, promoting rapid

loss.

Secondary Pathway (Dehydrohalogenation): Loss of

(80/82 Da).[1]

Result: Formation of a brominated unsaturated acid (analogous to bromofumarate).[1]

Diagnostic: The loss of HBr from a geminal carbon is often sterically more demanding than

from vicinal carbons (where anti-periplanar elimination is favored), potentially resulting in a

lower intensity dehydrohalogenation peak compared to the 2,3-isomer.

B. 2,3-Dibromobutanedioic Acid (Vicinal)[1]
Precursor: Identical

.[1]

Dominant Pathway: Rapid elimination of

or

to form the highly stable fumaric/maleic acid backbone.[1]

Differentiation: The 2,3-isomer often exhibits a higher ratio of

to

due to the facile formation of the double bond between C2 and C3.

Data Table: Predicted MS/MS Transitions
Note: Values based on

monoisotopic mass for clarity.
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Transition
Type

Precursor (

)

Product (

)
Neutral Loss

Structural
Interpretation

Deprotonation 275.8 (Neutral) 272.8 H+ Parent Ion

(79Br2)

Decarboxylation 272.8 228.8 (44)

Loss of carboxyl

group.[1]

Common to all

succinates.[1]

Dehydrohalogen

ation
272.8 192.8 (80)

Formation of

C=C double

bond.[1]

Combined Loss 272.8 148.8
Advanced

fragmentation.[1]

Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this LC-MS/MS workflow. This protocol includes a "blank" check

and an isomer resolution step.[1]

Step 1: Sample Preparation[1]
Solvent: Dissolve 1 mg of 2,2-dibromobutanedioic acid in 1 mL of 50:50 Methanol:Water

(v/v).

Additives: Add 0.1% Formic Acid. Why? Although we run in negative mode, acidic conditions

during chromatography improve peak shape for dicarboxylic acids on C18 columns by

suppressing silanol interactions.[1]

Filtration: 0.22 µm PTFE filter.

Step 2: LC Conditions (Isomer Separation)[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
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Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 5).[1]

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 0.3 mL/min.[1]

Validation: The 2,2-isomer is generally more polar than the 2,3-isomer due to the dipole

moment of the gem-dibromo group, typically eluting earlier (lower retention time).

Step 3: MS Parameters (Triple Quadrupole)[1][5]
Source: ESI Negative Mode.

Capillary Voltage: -2500 V.

Collision Energy (CE): Ramp 10–30 eV.[1]

Scan Mode: Product Ion Scan of

274.8 (the most abundant isotope peak).[1]

Visualizations
Diagram 1: Fragmentation Pathway Logic
This diagram illustrates the competing pathways for the

ion.[1]
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[M-H]- Precursor
m/z 272.8 (79Br2)

2,2-Dibromobutanedioic acid

Decarboxylation Product
m/z 228.8

[M-H-CO2]-

Loss of CO2 (44 Da)
Collision Energy: Low

Dehydrohalogenation Product
m/z 192.8
[M-H-HBr]-

Loss of HBr (80 Da)
Collision Energy: Med

Combined Loss Product
m/z 148.8

[M-H-HBr-CO2]-

Loss of HBr Loss of CO2

Click to download full resolution via product page

Caption: Fragmentation tree for 2,2-dibromobutanedioic acid showing parallel losses of CO2

and HBr.

Diagram 2: Analytical Workflow
A step-by-step guide to acquiring and validating the data.

Sample Prep
(MeOH:H2O + Formic Acid)

LC Separation
(C18, Gradient Elution)

Q1 Filter
Select m/z 274.8 (100%)

ESI (-) Q2 Collision
CID (10-30 eV)

Q3 Detection
Scan m/z 50-300

Data Analysis
Check 1:2:1 Ratio

Check Neutral Losses

Click to download full resolution via product page

Caption: LC-MS/MS workflow for reliable detection and differentiation of dibromosuccinic acid

isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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